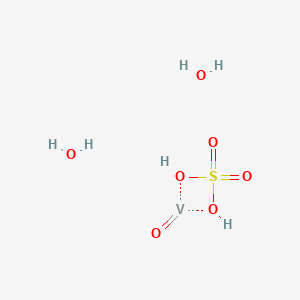
Vanadium, oxosulfato-, dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium, oxosulfato-, dihydrate is a chemical compound with the molecular formula VOSO4·2H2O. It is a vanadium-containing compound that has been widely used in scientific research applications. Vanadium is a transition metal that has been found to have numerous biological effects, including insulin-mimetic activity, anti-cancer properties, and anti-inflammatory effects.
Mechanism Of Action
The mechanism of action of vanadium, oxosulfato-, dihydrate is not fully understood. However, it is believed to act by binding to specific proteins and enzymes in cells, which leads to changes in their activity. For example, vanadium, oxosulfato-, dihydrate has been found to activate insulin receptor tyrosine kinase, which leads to increased glucose uptake in cells.
Biochemical And Physiological Effects
Vanadium, oxosulfato-, dihydrate has been found to have numerous biochemical and physiological effects. It has been shown to increase glucose uptake in cells, which can lead to lower blood glucose levels. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Vanadium, oxosulfato-, dihydrate has also been found to have anti-inflammatory effects and antioxidant properties.
Advantages And Limitations For Lab Experiments
One advantage of using vanadium, oxosulfato-, dihydrate in lab experiments is that it is relatively inexpensive and easy to synthesize. In addition, it has been widely studied and its properties are well understood. However, one limitation is that it can be toxic at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are numerous future directions for the study of vanadium, oxosulfato-, dihydrate. One area of research is the development of vanadium-based drugs for the treatment of diabetes and cancer. Another area of research is the investigation of the mechanism of action of vanadium, oxosulfato-, dihydrate, which could lead to the development of new drugs with similar properties. Finally, the use of vanadium, oxosulfato-, dihydrate as a potential treatment for other diseases, such as inflammation and neurodegenerative diseases, could also be explored.
Synthesis Methods
Vanadium, oxosulfato-, dihydrate can be synthesized by reacting vanadium pentoxide (V2O5) with sulfuric acid (H2SO4) and water (H2O). The reaction produces vanadium, oxosulfato-, dihydrate as a white crystalline solid. The reaction can be represented as follows:
V2O5 + H2SO4 + 2H2O → VOSO4·2H2O
Scientific Research Applications
Vanadium, oxosulfato-, dihydrate has been widely used in scientific research applications due to its unique properties. It has been found to have insulin-mimetic activity, which means that it can lower blood glucose levels by increasing glucose uptake in cells. This property has led to the investigation of vanadium, oxosulfato-, dihydrate as a potential treatment for diabetes.
In addition, vanadium, oxosulfato-, dihydrate has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. This property has led to the investigation of vanadium, oxosulfato-, dihydrate as a potential treatment for cancer.
properties
CAS RN |
16840-96-3 |
|---|---|
Product Name |
Vanadium, oxosulfato-, dihydrate |
Molecular Formula |
H6O7SV |
Molecular Weight |
201.05 g/mol |
IUPAC Name |
oxovanadium;sulfuric acid;dihydrate |
InChI |
InChI=1S/H2O4S.2H2O.O.V/c1-5(2,3)4;;;;/h(H2,1,2,3,4);2*1H2;; |
InChI Key |
WOXQRVHKUAZZQP-UHFFFAOYSA-N |
SMILES |
O.O.OS(=O)(=O)O.O=[V] |
Canonical SMILES |
O.O.OS(=O)(=O)O.O=[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



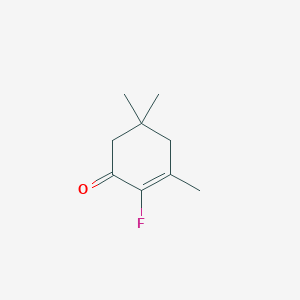
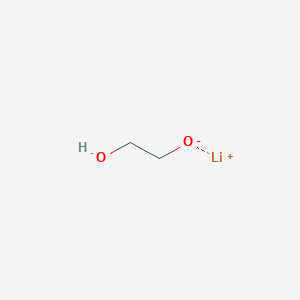
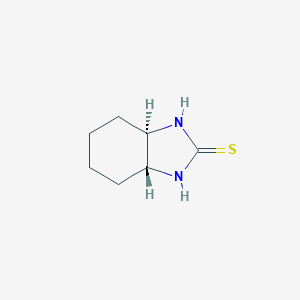
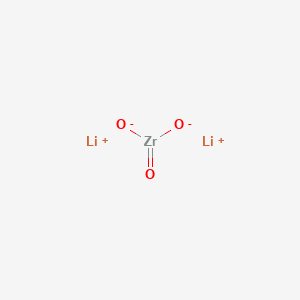
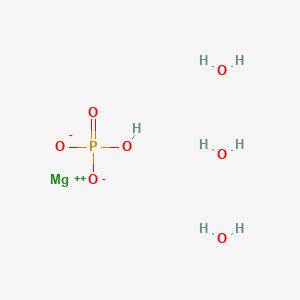
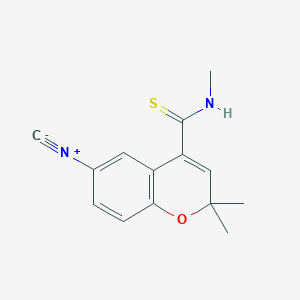
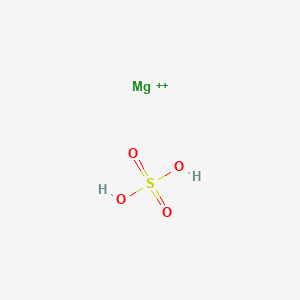
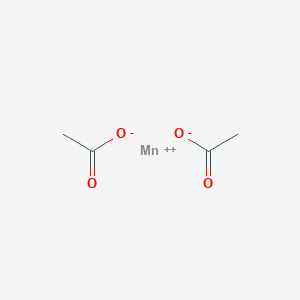

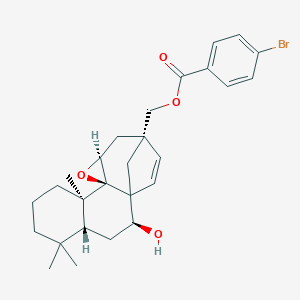

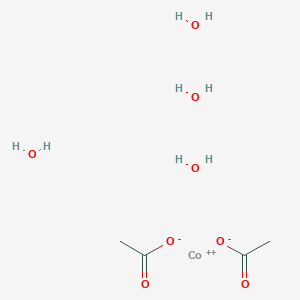
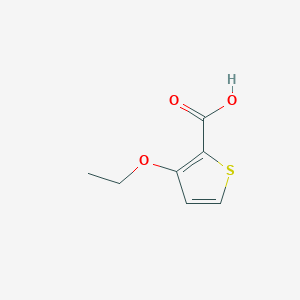
![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)